Benzamide, N-[1-(1-naphthalenyl)ethyl]-
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Overview
Description
Benzamide, N-[1-(1-naphthalenyl)ethyl]-: is an organic compound with the molecular formula C19H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 1-(1-naphthalenyl)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of Benzamide, N-[1-(1-naphthalenyl)ethyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-[1-(1-naphthalenyl)ethyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthyl ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Benzamide, N-[1-(1-naphthalenyl)ethyl]- can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, N-[1-(1-naphthalenyl)ethyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It has shown activity against certain proteases, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has implications in the treatment of diseases such as cancer and viral infections. It is being investigated for its potential to inhibit the SARS-CoV-2 papain-like protease, which is crucial for the replication of the virus .
Industry: In the industrial sector, Benzamide, N-[1-(1-naphthalenyl)ethyl]- is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new drugs and materials .
Mechanism of Action
The mechanism of action of Benzamide, N-[1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it binds to the active site of the SARS-CoV-2 papain-like protease, inhibiting its activity and preventing the replication of the virus. This interaction disrupts the protease’s ability to process viral polyproteins, thereby hindering the virus’s life cycle .
Comparison with Similar Compounds
- N-(1-Naphthalen-1-yl-ethyl)-benzamide
- 4-Methyl-N-naphthalen-1-yl-benzamide
- N-(7-Hydroxy-naphthalen-1-yl)-benzamide
- N-Naphthalen-1-yl-4-nitro-benzamide
Comparison: Benzamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in scientific research and industry .
Properties
CAS No. |
106209-10-3 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21) |
InChI Key |
SWXCAPQLMYZZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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